[3-(4-Methoxybenzamido)phenyl]boronic acid
Description
Properties
Molecular Formula |
C14H14BNO4 |
|---|---|
Molecular Weight |
271.08 g/mol |
IUPAC Name |
[3-[(4-methoxybenzoyl)amino]phenyl]boronic acid |
InChI |
InChI=1S/C14H14BNO4/c1-20-13-7-5-10(6-8-13)14(17)16-12-4-2-3-11(9-12)15(18)19/h2-9,18-19H,1H3,(H,16,17) |
InChI Key |
QWTRSDNFMMOZOR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OC)(O)O |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 3 4 Methoxybenzamido Phenyl Boronic Acid Derivatives
Role in Carbon-Carbon Bond Forming Reactions
Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the efficient construction of complex molecular architectures. Arylboronic acids are key reagents in many of these transformations.
Suzuki-Miyaura Cross-Coupling: Scope, Limitations, and Mechanistic Variants
The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide, is one of the most powerful methods for forming carbon-carbon bonds. The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The electronic and steric properties of the substituents on the phenylboronic acid can significantly influence the reaction's efficiency and scope.
For arylboronic acids in general, the scope is broad, tolerating a wide variety of functional groups on both coupling partners. Limitations can arise with sterically hindered substrates or when competing side reactions such as protodeboronation occur, particularly with unstable boronic acids. Mechanistic variants have been developed to address these challenges, including the use of specialized ligands to enhance catalyst activity and stability.
However, a specific investigation into the scope, limitations, and mechanistic variants of the Suzuki-Miyaura cross-coupling reaction utilizing [3-(4-Methoxybenzamido)phenyl]boronic acid has not been documented. Consequently, no specific data on its performance with various aryl halides, catalyst systems, or detailed mechanistic insights are available.
Related Transition-Metal-Catalyzed Reactions (e.g., Stille, Sonogashira, Chan-Lam)
Beyond the Suzuki-Miyaura reaction, arylboronic acids can participate in other important cross-coupling reactions:
Stille Coupling: This reaction typically involves the coupling of an organotin compound with an organohalide. While less common, boronic acids can sometimes be used in Stille-type reactions, though this is not their primary application.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. While the classic Sonogashira reaction does not directly use boronic acids, variations and related methodologies can involve boron-containing reagents.
Chan-Lam Coupling: This copper-catalyzed reaction forms a carbon-heteroatom bond, typically between a boronic acid and an amine or alcohol.
There is no specific literature available that details the use of This compound in Stille, Sonogashira, or Chan-Lam cross-coupling reactions. Therefore, its reactivity, substrate scope, and potential advantages or disadvantages in these transformations remain uncharacterized.
Conjugate Additions and Electrophilic Allyl Shifts Involving Boronic Acids
Arylboronic acids can also serve as nucleophiles in rhodium-catalyzed conjugate addition reactions to α,β-unsaturated carbonyl compounds. This reaction provides a direct method for the arylation of carbonyl compounds at the β-position. Additionally, boronic acids can be involved in electrophilic allyl shifts, a type of rearrangement reaction.
The specific participation of This compound in conjugate additions or electrophilic allyl shifts has not been reported. As a result, there is no data on its efficacy in these types of carbon-carbon bond-forming reactions.
Boronic Acid Catalysis
In addition to their role as reagents, boronic acids can function as catalysts, activating functional groups through the formation of transient boronate esters.
Electrophilic Activation of Carboxylic Acids and Alcohols
Arylboronic acids are known to catalyze the dehydrative condensation of carboxylic acids with amines or alcohols to form amides and esters, respectively. This is achieved through the formation of an acylboronate intermediate, which is more susceptible to nucleophilic attack. Similarly, boronic acids can activate alcohols for various transformations.
While this is a recognized area of boronic acid chemistry, there are no published studies that specifically employ This compound as a catalyst for the electrophilic activation of carboxylic acids or alcohols. Its catalytic efficiency, substrate scope, and potential for chemoselective transformations have not been explored.
Nucleophilic Activation of Diols and Saccharides
Boronic acids readily and reversibly form cyclic esters with diols, including saccharides. This interaction can be used to protect diols, to facilitate their separation, or to act as sensors for their presence. In a catalytic context, this interaction can lead to the nucleophilic activation of one of the hydroxyl groups within the diol.
The interaction of This compound with diols and saccharides, and its potential to act as a catalyst for their subsequent reactions, has not been a subject of scientific investigation.
Catalytic Amidation of Carboxylic Acids
Arylboronic acids have emerged as effective catalysts for the direct amidation of carboxylic acids with amines, offering a green alternative to traditional methods that require stoichiometric activating agents. rsc.orgresearchgate.net The catalytic cycle is understood to proceed through the formation of key intermediates, which facilitates the condensation reaction with the liberation of water. rsc.org
The generally accepted mechanism begins with the reaction between the carboxylic acid and the arylboronic acid catalyst to form a mono(acyloxy)boronic acid intermediate. rsc.org This intermediate can further react with another molecule of the carboxylic acid to generate a bis(acyloxy)boronic acid. rsc.org These acyloxyboronic species act as activated mixed anhydrides. The subsequent nucleophilic attack by the amine on the carbonyl center of these intermediates leads to the formation of a tetracoordinate acyl boronate. rsc.orgresearchgate.net The rate-determining step is often the cleavage of the C–O bond of this tetracoordinate intermediate, which yields the final amide product and regenerates the boronic acid catalyst. rsc.orgresearchgate.net
For the reaction to proceed efficiently, the removal of water is crucial, as the initial formation of the acyloxyboronic acid intermediates is often thermodynamically unfavorable but kinetically facile. rsc.orgresearchgate.netrsc.org This is typically achieved by using dehydrating agents such as molecular sieves. researchgate.netorganic-chemistry.org The catalytic activity of the arylboronic acid can be influenced by substituents on the aromatic ring. For instance, ortho-iodo substituted arylboronic acids have shown enhanced activity, which is attributed to a combination of steric effects and orbital interactions between the iodine and boron atoms that facilitate the key steps in the catalytic cycle. rsc.orgresearchgate.netorganic-chemistry.org
| Catalyst | Carboxylic Acid Substrate | Amine Substrate | Solvent | Dehydrating Agent | Temperature | Typical Yield |
|---|---|---|---|---|---|---|
| Arylboronic Acid (e.g., Phenylboronic acid) | Aliphatic or Aromatic | Primary or Secondary | Toluene, Dichloroethane | 4 Å Molecular Sieves | Room Temp. to Reflux | Moderate to High |
| ortho-Iodoarylboronic Acid | Aliphatic or Aromatic | Primary or Secondary | Dichloromethane | 4 Å Molecular Sieves | Room Temperature | High to Excellent |
| 3,4,5-Trifluorobenzeneboronic acid | Various | Various | Toluene | Soxhlet extractor with sieves | Reflux | Good to Excellent |
C-Alkylation and Allylation Reactions
Arylboronic acids can catalyze the dehydrative C-alkylation and allylation of secondary benzylic alcohols, providing a direct method for forming carbon-carbon bonds with water as the sole byproduct. researchgate.netacs.org In this transformation, the arylboronic acid does not function as a traditional Lewis acid but rather as a Brønsted acid precursor. researchgate.net
Mechanistic studies suggest that the arylboronic acid, often in the presence of a co-catalyst like oxalic acid, activates the benzylic alcohol. researchgate.netacs.org This activation is proposed to occur via protonation of the alcohol's hydroxyl group, facilitating its departure as a water molecule. This process generates a stabilized benzylic carbocation intermediate. researchgate.net This electrophilic carbocation is then intercepted by a carbon-based nucleophile, such as a 1,3-dicarbonyl compound (e.g., 1,3-diketones or 1,3-ketoesters) or an allyl silane (B1218182) (e.g., allyltrimethylsilane), to form the new C-C bond. researchgate.netacs.org The choice of nucleophile determines whether the process results in C-alkylation or C-allylation. The reaction is versatile, accommodating a range of substituted benzylic alcohols and various nucleophiles. acs.org
| Electrophile (Alcohol) | Nucleophile | Catalyst System | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| Benzhydrol | Acetylacetone | Pentafluorophenylboronic acid / Oxalic acid | 1,2-Dichloroethane | 90 °C | High |
| 1-Phenylethanol | Ethyl benzoylacetate | Pentafluorophenylboronic acid / Oxalic acid | 1,2-Dichloroethane | 90 °C | Good |
| Benzhydrol | Allyltrimethylsilane | Pentafluorophenylboronic acid / Oxalic acid | 1,2-Dichloroethane | 90 °C | High |
| 1-(4-Bromophenyl)ethanol | Allyltrimethylsilane | Pentafluorophenylboronic acid / Oxalic acid | 1,2-Dichloroethane | 90 °C | High |
Transition-Metal-Free Functionalization of the Carbon-Boron Bond
The carbon-boron bond of arylboronic acids is amenable to functionalization without the need for transition metal catalysts, providing milder and often more cost-effective synthetic routes. nih.gov These transformations typically proceed through the formation of a tetracoordinate boron "ate" complex, which facilitates the cleavage of the C-B bond and the formation of a new bond to a heteroatom or another carbon atom. nih.gov
Ipso-Hydroxylation Processes
The conversion of arylboronic acids to phenols, known as ipso-hydroxylation, is a fundamental transition-metal-free transformation. nih.gov This reaction is typically achieved using an oxidant, with hydrogen peroxide (H₂O₂) and Oxone® (potassium monopersulfate) being the most common reagents. nih.gov
The mechanism involves the nucleophilic attack of the oxidant (e.g., the hydroperoxide anion from H₂O₂) on the Lewis acidic boron atom of the arylboronic acid. nih.govnih.gov This forms a tetracoordinate boronate "ate" complex. nih.gov This intermediate then undergoes a 1,2-aryl migration, where the aromatic ring moves from the boron atom to the adjacent oxygen atom, displacing a leaving group (e.g., hydroxide). nih.gov The resulting boronate ester is then hydrolyzed under aqueous workup conditions to yield the final phenol (B47542) product. nih.gov The reaction is generally rapid, high-yielding, and tolerant of a wide array of functional groups on the aromatic ring. nih.govnih.gov Other oxidants, such as N-oxides, have also been successfully employed. nih.gov
| Oxidant | Typical Conditions | Substrate Scope | Key Features |
|---|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Aqueous solution, often basic (e.g., NaOH) or in solvents like THF/H₂O | Broad; tolerates both electron-donating and electron-withdrawing groups | Classic, widely used, and efficient method. nih.gov |
| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Aqueous acetone, low temperature (e.g., 0 °C) | Broad scope for electron-rich and deficient arylboronic acids | Fast reaction times, typically less than 15 minutes. nih.gov |
| Sodium Perborate (SPB) | Water or solvent-free, room temperature | Broad; tolerates various functional groups | Catalyst-free, rapid (minutes), and environmentally benign. nih.govrsc.org |
| Tertiary Amine N-Oxides | Organic solvent (e.g., CH₂Cl₂), room temperature | Broad; tolerates sensitive groups like aldehydes and iodides | Mild conditions, high yields. nih.gov |
Amination, Nitration, and Halogenation Reactions
Beyond hydroxylation, the C-B bond can be converted to C-N, C-NO₂, and C-X (halogen) bonds under transition-metal-free conditions. These reactions provide direct access to anilines, nitroarenes, and aryl halides, respectively.
Amination: The synthesis of primary anilines from arylboronic acids without a metal catalyst was a significant challenge. A successful method involves the use of O-(2,4-dinitrophenyl)hydroxylamine (DPH) as the aminating agent. organic-chemistry.org The mechanism is thought to involve the formation of a boron "ate" complex followed by a 1,2-aryl migration from boron to the nitrogen atom, similar to the ipso-hydroxylation process. organic-chemistry.orgscispace.com The electron-withdrawing nature of the dinitrophenyl leaving group is crucial for facilitating this migration. organic-chemistry.org Other methods for forming C-N bonds include reactions with organic azides or O-benzoyl hydroxylamines, which can provide access to secondary and tertiary anilines. nih.govorganic-chemistry.org
Nitration: Ipso-nitration of arylboronic acids allows for the regioselective introduction of a nitro group, replacing the boronic acid moiety. Common nitrating agents include mixtures of ammonium (B1175870) nitrate (B79036) with trifluoroacetic anhydride (B1165640) or trimethylsilyl (B98337) chloride (TMSCl). nih.gov These reagents generate a potent electrophilic nitrating species in situ that attacks the ipso-carbon of the arylboronic acid.
Halogenation: Aryl halides can be prepared via ipso-halogenation. Electrophilic halogenating agents are typically employed. For instance, fluorination can be achieved using reagents like cesium fluoroxysulphate (CsSO₄F). nih.gov Chlorination and bromination are often accomplished with reagents such as trichloroisocyanuric acid (TCICA) and N-bromosuccinimide (NBS), respectively. nih.gov Electrochemical methods using simple metal halides (e.g., NaI, KBr) as the halogen source have also been developed as a green and efficient alternative. rsc.orgresearchgate.net
| Transformation | Reagent(s) | Product |
|---|---|---|
| Amination (Primary) | O-(2,4-dinitrophenyl)hydroxylamine (DPH) | Primary Arylamine |
| Amination (Secondary/Tertiary) | O-Benzoyl hydroxylamines | Substituted Anilines |
| Nitration | NH₄NO₃ / (CF₃CO)₂O or TMSCl | Nitroarene |
| Fluorination | Cesium fluoroxysulphate (CsSO₄F) | Aryl Fluoride |
| Chlorination | Trichloroisocyanuric acid (TCICA) | Aryl Chloride |
| Bromination/Iodination | NBS, NIS; or electrochemical methods with NaBr/NaI | Aryl Bromide/Iodide |
Influence of the Methoxybenzamido Moiety on Reactivity and Selectivity
The [3-(4-Methoxybenzamido)phenyl] substituent significantly influences the reactivity and selectivity of the boronic acid group through a combination of electronic and steric effects.
Steric Effects: The 4-methoxybenzamido group is sterically demanding. This bulk can hinder the approach of reagents to the boronic acid functionality or to adjacent positions on the aromatic ring. In catalytic reactions, such as Suzuki-Miyaura coupling, significant steric hindrance near the C-B bond can impede transmetalation, a critical step in the catalytic cycle. researchgate.net However, this steric bulk can also be beneficial, potentially improving selectivity in reactions like ortho-functionalization by directing reagents to less hindered positions. The large size of the substituent would likely play a significant role in dictating the conformational preferences of the molecule, which in turn can affect its interaction with enzymes or catalytic active sites.
Advanced Spectroscopic and Structural Characterization of 3 4 Methoxybenzamido Phenyl Boronic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution and the solid state. For [3-(4-Methoxybenzamido)phenyl]boronic acid, a combination of ¹H, ¹³C, and ¹¹B NMR provides a complete picture of the atomic arrangement and electronic structure.
¹H and ¹³C NMR for Chemical Environment Elucidation
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are instrumental in mapping the carbon-hydrogen framework of a molecule. While specific experimental spectra for this compound are not detailed in the reviewed literature, the expected chemical shifts and coupling patterns can be predicted based on its distinct functional groups: a 1,3-disubstituted phenyl ring bearing a boronic acid, an amide linkage, and a 4-methoxyphenyl (B3050149) group.
¹H NMR: The spectrum would feature distinct signals for the aromatic protons on both phenyl rings, the amide proton (N-H), the methoxy (B1213986) group protons (O-CH₃), and the acidic protons of the boronic acid group (B(OH)₂). The protons on the 1,3-disubstituted ring would exhibit complex splitting patterns (multiplets) due to their meta and ortho relationships. The protons on the 4-methoxyphenyl ring would appear as two distinct doublets, characteristic of a para-substituted system. The amide proton would likely appear as a broad singlet, while the methoxy protons would be a sharp singlet. The boronic acid protons are often broad and may exchange with solvent, sometimes making them difficult to observe.
¹³C NMR: The ¹³C NMR spectrum would show separate resonances for each unique carbon atom. Key signals would include those for the methoxy carbon, the amide carbonyl carbon, and the various aromatic carbons. The carbon atom directly bonded to the boron (ipso-carbon) is often difficult to detect or appears as a broad, low-intensity signal due to quadrupolar relaxation effects from the adjacent boron atom. rsc.orgrsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| Aromatic C-H (Phenylboronic acid moiety) | 7.2 - 8.0 | 125 - 138 |
| Aromatic C-H (4-Methoxyphenyl moiety) | 6.9 - 7.9 | 114 - 130 |
| Amide N-H | 9.5 - 10.5 (broad) | N/A |
| Methoxy O-CH₃ | ~3.8 | ~55 |
| Boronic Acid B(OH)₂ | Variable, broad | N/A |
| Amide C=O | N/A | ~165 |
| Aromatic C-B | N/A | Broad, ~135 |
| Aromatic C-O (Methoxy) | N/A | ~162 |
| Aromatic C-N (Amide) | N/A | ~138 |
¹¹B NMR for Boron Hybridization and Protonation State Analysis
¹¹B NMR spectroscopy is uniquely suited for probing the local environment of the boron atom. nih.gov The chemical shift in ¹¹B NMR is highly sensitive to the coordination number and hybridization of the boron center. nsf.gov For this compound in its free acid form, the boron atom is trigonal planar and sp²-hybridized. This typically results in a ¹¹B NMR signal in the range of 27-33 ppm. sdsu.edu
Upon addition of a base or coordination with diols, the boron atom can become tetrahedral and sp³-hybridized, leading to a significant upfield shift in the ¹¹B NMR spectrum to a region between 3 and 10 ppm. nsf.govmdpi.com This technique is therefore invaluable for studying acid-base equilibria (pKa) and the formation of boronate esters, providing clear evidence of changes in the boron's protonation state and coordination environment. nih.govnsf.gov
Solid-State NMR for Polymorphic Forms and Crystal Field Effects
Solid-State NMR (ssNMR) provides structural information on materials in their solid, crystalline form. While solution-state NMR yields averaged information due to rapid molecular tumbling, ssNMR can distinguish between different crystalline forms, or polymorphs, of a compound. Each polymorph can exhibit a unique ssNMR spectrum due to differences in molecular packing and intermolecular interactions (crystal field effects). This technique could be used to identify and characterize different crystalline phases of this compound and to study the non-covalent interactions present in the crystal lattice.
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Molecular Vibrations
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, identifies the functional groups within a molecule by probing their characteristic vibrational modes.
The FT-IR and Raman spectra of this compound would be dominated by vibrations from the boronic acid, amide, and methoxyphenyl groups. Key expected vibrational bands include:
O-H Stretching: A broad band in the FT-IR spectrum around 3200-3500 cm⁻¹ corresponding to the hydrogen-bonded hydroxyl groups of the boronic acid.
N-H Stretching: A sharp to medium band around 3300 cm⁻¹ from the amide N-H group.
C-H Stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while the methoxy C-H stretches are found just below 3000 cm⁻¹. rsc.org
C=O Stretching (Amide I): A strong, characteristic absorption band around 1650-1680 cm⁻¹ in the FT-IR spectrum.
N-H Bending (Amide II): A band typically found near 1550 cm⁻¹.
B-O Stretching: Strong bands in the FT-IR spectrum between 1300 and 1400 cm⁻¹ are characteristic of the B-O single bond vibrations. nist.govresearchgate.net
C-O Stretching: Vibrations corresponding to the aryl-ether C-O bond of the methoxy group would appear in the 1200-1300 cm⁻¹ region. researchgate.net
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity |
|---|---|---|---|
| O-H Stretch | Boronic Acid | 3200 - 3500 | Strong, Broad |
| N-H Stretch | Amide | ~3300 | Medium |
| C-H Stretch (Aromatic) | Phenyl Rings | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | Methoxy | 2850 - 2960 | Medium |
| C=O Stretch (Amide I) | Amide | 1650 - 1680 | Strong |
| N-H Bend (Amide II) | Amide | ~1550 | Medium |
| C=C Stretch | Aromatic | 1450 - 1600 | Medium-Strong |
| B-O Stretch | Boronic Acid | 1310 - 1380 | Strong |
X-ray Diffraction Studies
X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, providing precise data on bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing
A single-crystal X-ray diffraction study of this compound would reveal its exact molecular conformation and how the molecules pack in the crystal lattice. mkuniversity.ac.in Phenylboronic acid derivatives commonly form hydrogen-bonded dimers in the solid state, where two boronic acid groups associate via a pair of O-H···O hydrogen bonds, creating a stable cyclic motif. nih.gov
In the case of this compound, additional hydrogen bonding is expected involving the amide group (N-H···O=C) and potentially the methoxy oxygen atom, leading to the formation of extended one-, two-, or three-dimensional networks. nih.gov The analysis would also determine the planarity of the molecule, including the dihedral angles between the two phenyl rings and the rotation of the methoxy and boronic acid groups relative to their respective rings. nih.gov
Table 3: Representative Data Obtained from Single-Crystal X-ray Diffraction
| Parameter | Information Provided |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | Symmetry of the unit cell (e.g., P2₁/c) |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating lattice unit |
| Bond Lengths (Å) | Precise distances between bonded atoms |
| Bond Angles (°) | Angles between adjacent bonds |
| Torsion Angles (°) | Conformation of the molecule |
| Hydrogen Bond Geometry | Distances and angles of intermolecular interactions |
Investigations of Polymorphism and Self-Assembly in the Solid State
The solid-state structure of this compound is dictated by a sophisticated network of intermolecular interactions, primarily hydrogen bonding, which promotes self-assembly into ordered supramolecular structures. The presence of multiple hydrogen bond donors (the amide N-H and the two boronic acid -OH groups) and acceptors (the amide C=O, the methoxy oxygen, and the boronic acid -OH groups) allows for a variety of stable, repeating patterns.
The primary and most predictable mode of self-assembly for phenylboronic acids involves the formation of hydrogen-bonded dimers. In the anhydrous state, two boronic acid moieties typically form a cyclic dimer featuring two O-H···O hydrogen bonds, creating a stable 8-membered ring. In the presence of water, a hydrated dimer can form where a water molecule bridges the two boronic acid groups.
Furthermore, the amide functional groups introduce additional, robust hydrogen bonding capabilities. The amide N-H group of one molecule can readily donate a hydrogen bond to the carbonyl oxygen (C=O) of a neighboring molecule. This interaction typically results in the formation of one-dimensional chains or tapes. The interplay between the boronic acid dimer formation and the amide-amide hydrogen bonding can lead to the assembly of complex two-dimensional sheets or three-dimensional networks.
Polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures, is a strong possibility for this compound. This phenomenon would arise from different arrangements of the molecules in the crystal lattice, driven by variations in intermolecular interactions or molecular conformation. Conformational polymorphism, in particular, is plausible due to the rotational freedom around the C-N amide bond and the C-B bond. Different torsional angles would result in distinct molecular shapes (conformers) that could pack in energetically different, though stable, crystalline forms. Studies on structurally similar N-arylbenzamides have revealed that subtle shifts in molecular planarity and hydrogen bonding networks can lead to different polymorphs with distinct physical properties. mdpi.comresearchgate.net
The expected hydrogen bonds governing the self-assembly are detailed in the table below.
| Interaction Type |
Mass Spectrometry for Structural Confirmation and Analysis of Derivatized Species
Mass spectrometry (MS) is a critical tool for confirming the molecular weight and elucidating the structure of this compound. The compound has a monoisotopic mass of 271.1019 Da. In electrospray ionization (ESI) mass spectrometry, it is expected to be detectable in both positive and negative ion modes.
In positive ion mode, the compound would likely be observed as the protonated molecule [M+H]⁺ at m/z 272.1092 and as adducts with sodium [M+Na]⁺ at m/z 294.0911 or potassium [M+K]⁺ at m/z 310.0651. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 270.0947 is expected to be a prominent ion due to the acidity of the boronic acid protons.
Tandem mass spectrometry (MS/MS) of the molecular ion would provide structural confirmation through characteristic fragmentation patterns. A plausible fragmentation pathway involves the cleavage of the amide bond, which is a common fragmentation route for such compounds. This would lead to two primary fragment ions: the 3-aminophenylboronic acid fragment and the 4-methoxybenzoyl fragment. Another likely fragmentation is the loss of water (H₂O, 18.01 Da) or two molecules of water from the boronic acid group, a characteristic behavior of boronic acids in the gas phase.
| Ion Species |
Due to the potential for boronic acids to undergo dehydration or form boroxines, which can complicate analysis, derivatization is often employed. nih.gov This process can enhance stability, improve chromatographic behavior, and increase ionization efficiency. A common derivatization strategy is the esterification of the boronic acid with a diol, such as pinacol (B44631), to form a stable cyclic boronate ester. This derivative is less polar and more volatile, making it amenable to analysis by gas chromatography-mass spectrometry (GC-MS) as well as LC-MS.
| Derivative |
These derivatization techniques not only confirm the presence of the boronic acid moiety but also facilitate more robust and reproducible quantitative analysis. google.com
Computational Chemistry and Mechanistic Insights for 3 4 Methoxybenzamido Phenyl Boronic Acid Systems
Density Functional Theory (DFT) Studies of Reaction Mechanisms
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to study reaction mechanisms, offering detailed information about the energetics and geometries of reactants, transition states, and products. For reactions involving [3-(4-Methoxybenzamido)phenyl]boronic acid, DFT calculations can elucidate complex pathways and predict chemical outcomes. Common DFT methods used for such analyses include the B3LYP and M06-2X functionals, which blend Hartree-Fock theory with DFT to accurately handle molecular properties and noncovalent interactions. cuny.edumdpi.com
The carbon-boron (C-B) bond is central to the chemistry of boronic acids, and its transformation is a key step in many synthetic reactions, such as the renowned Suzuki-Miyaura cross-coupling. DFT calculations are instrumental in mapping the energy landscapes of these transformations. By locating and characterizing the transition state structures, chemists can understand the kinetic barriers of a reaction.
For a reaction involving this compound, DFT can model the entire reaction coordinate. For example, in a palladium-catalyzed cross-coupling reaction, calculations can determine the free energy profile for key steps like oxidative addition, transmetalation, and reductive elimination. researchgate.net This allows for the identification of the rate-determining step and provides a mechanistic rationale for the observed reaction outcomes. researchgate.net Computational studies on similar systems have successfully rationalized reaction mechanisms by comparing the energetics of different possible pathways. mdpi.com
| Imaginary Frequency | A single negative vibrational frequency calculated for a transition state. | Confirms that the calculated structure is a true transition state and not a minimum on the potential energy surface. cuny.edu |
DFT is not only used to understand known reactions but also to predict the reactivity and selectivity of new catalytic processes. nih.gov For this compound, this could involve predicting how the electronic and steric effects of the 4-methoxybenzamido group influence its participation in catalytic cycles.
Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can be calculated to assess the molecule's chemical reactivity. nih.gov A small HOMO-LUMO gap typically suggests high reactivity. nih.gov Furthermore, DFT can be used to model competing reaction pathways to predict regioselectivity or stereoselectivity. For instance, in reactions with multiple possible sites for C-B bond functionalization, DFT can calculate the activation barriers for each pathway, with the lowest barrier corresponding to the major product. mdpi.com Such predictive power is crucial for designing efficient and selective synthetic methods.
Reactions are typically carried out in a solvent, which can significantly influence reaction energetics. Computational models must account for these effects to provide accurate results. DFT calculations can be performed in the gas phase or, more realistically, can incorporate a solvation model. biorxiv.org
There are two main types of solvation models:
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This approach is computationally efficient and often provides a good approximation of bulk solvent effects.
Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This is computationally more demanding but is necessary for systems where specific solvent-solute interactions, like hydrogen bonding, play a critical role.
For boronic acids, accurately calculating properties like pKa requires careful consideration of the conformations of the hydroxyl groups and their interactions with the solvent. mdpi.com The choice of solvation model can therefore have a substantial impact on the computed energy profiles and thermodynamic properties of reactions involving this compound. biorxiv.org
Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions
While DFT is excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. frontiersin.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and intermolecular interactions in a simulated environment. nih.gov
For this compound, MD simulations can reveal:
Conformational Preferences: The molecule has several rotatable bonds. MD simulations can explore the potential energy surface to identify the most stable conformers and the dynamics of interconversion between them.
Intermolecular Interactions: In condensed phases, molecules interact through hydrogen bonds, π-π stacking, and van der Waals forces. MD simulations can characterize these interactions, for example, by modeling the formation of hydrogen-bonded dimers between boronic acid groups, a common structural motif. nih.gov
Solvation Shell Structure: MD can provide a detailed picture of how solvent molecules arrange around the solute, offering more detail than implicit solvation models used in DFT. frontiersin.org
Enhanced sampling techniques, such as metadynamics, can be combined with MD to more efficiently explore complex conformational landscapes and predict binding affinities between the boronic acid and other molecules. rsc.org
Table 2: Insights from Molecular Dynamics Simulations
| Property Studied | Information Gained for this compound |
|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions, indicating structural stability over time. nih.gov |
| Root Mean Square Fluctuation (RMSF) | Identifies flexible regions of the molecule by measuring fluctuations of individual atoms. nih.gov |
| Radial Distribution Function (RDF) | Describes the probability of finding a particle at a distance r from another particle, used to analyze solvation structure. |
| Hydrogen Bond Analysis | Tracks the formation and lifetime of hydrogen bonds with solvent molecules or other solute molecules. |
Quantum Chemical Analysis of Bonding Properties and Electronic Structure
Quantum chemical calculations provide a detailed description of the electronic distribution and bonding within a molecule. For this compound, these analyses can explain its structural properties and reactivity.
Natural Bond Orbital (NBO) Analysis: NBO analysis examines the electron density to provide a picture of localized bonds and lone pairs. It can quantify intramolecular charge transfer (ICT) interactions, such as the delocalization of electrons from the phenyl ring to the vacant p-orbital of the boron atom. researchgate.net This interaction is crucial for the stability and reactivity of arylboronic acids.
Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the electrostatic potential on the electron density surface. nih.gov It identifies electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions of the molecule. For this compound, the MEP would show negative potential around the oxygen and nitrogen atoms and positive potential around the acidic boronic acid protons, highlighting sites for intermolecular interactions. nih.gov
Atoms in Molecules (AIM) Theory: AIM analysis can be used to characterize the nature of chemical bonds and non-covalent interactions, such as hydrogen bonds, based on the topology of the electron density.
Computational Approaches to Design and Optimize Boronic Acid Catalysts
The ultimate goal of many computational studies is to guide the design of new molecules with improved properties. rsc.org Boronic acids themselves can act as catalysts in various organic reactions, such as amide bond formation. rsc.org Computational chemistry offers a powerful platform for the rational design and optimization of boronic acid catalysts. nih.gov
The process typically involves:
Scaffolding: Starting with a lead compound like this compound, computational models can predict how structural modifications will affect catalytic activity.
Screening: A library of virtual candidate molecules can be created by systematically changing functional groups.
Evaluation: High-throughput DFT calculations can then be used to evaluate key properties for each candidate, such as the energy barrier for the rate-determining step of the catalytic cycle.
Selection: The most promising candidates identified through computation can then be prioritized for experimental synthesis and testing, saving significant time and resources compared to traditional trial-and-error approaches. nih.gov
By combining computational modeling with experimental work, researchers can accelerate the development of novel boronic acid catalysts tailored for specific chemical transformations. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Palladium |
Insufficient Published Data Prohibits a Detailed Analysis of this compound in Supramolecular Chemistry
A comprehensive review of available scientific literature reveals a significant lack of specific research on the supramolecular chemistry and molecular recognition properties of This compound . Despite extensive searches for data pertaining to its dynamic covalent interactions, hydrogen bonding behavior, and the influence of its methoxybenzamido moiety, no dedicated studies, such as crystallographic analyses or binding affinity measurements, were found for this specific compound.
While the broader class of phenylboronic acids is well-documented for its utility in supramolecular assembly and molecular sensing, the absence of empirical data for this compound itself prevents a detailed and scientifically accurate discussion as outlined in the requested article structure. General principles of boronic acid chemistry can provide a hypothetical framework for its behavior, but any such discussion would be speculative and not based on direct research findings for the compound .
Key areas where specific data is unavailable include:
Dynamic Covalent Interactions: There are no published studies on the formation of boronate esters between this compound and diols or polyols. Consequently, information regarding its application in self-healing or responsive polymeric materials is non-existent.
Hydrogen Bonding and Crystal Engineering: The crystal structure of this compound has not been reported in the crystallographic databases. This lack of data makes it impossible to analyze its solid-state organization, hydrogen bonding motifs, or its potential to form hierarchical nano- or microstructures.
Molecular Recognition: No research has been found that investigates the molecular recognition affinity and selectivity of this compound. The specific influence of the 3-(4-methoxybenzamido) substituent on the binding properties of the boronic acid group remains unexplored.
Given the constraints of generating a thorough, informative, and scientifically accurate article based solely on published research, it is not possible to provide the requested detailed analysis for this compound. The necessary experimental data to populate the specified outline is not present in the current body of scientific literature.
Advanced Applications of 3 4 Methoxybenzamido Phenyl Boronic Acid in Chemical Biology and Materials Science
Boronic Acid as a Recognition Motif in Chemical Sensors
The boronic acid moiety is a versatile building block in the design of chemical sensors due to its ability to bind with molecules containing cis-1,2- or 1,3-diols, such as saccharides and glycoproteins. This interaction is reversible and forms stable cyclic boronate esters.
Design of Fluorescent and Colorimetric Sensing Systems for Analytes
Fluorescent and colorimetric sensors based on boronic acids are designed to signal the binding of an analyte through a change in their optical properties. The general mechanism involves coupling the boronic acid recognition site to a chromophore or fluorophore. When the boronic acid binds to a diol-containing analyte, it can induce changes in the electronic properties of the signaling unit, leading to a detectable change in color or fluorescence intensity.
For a molecule like [3-(4-Methoxybenzamido)phenyl]boronic acid, the benzamido phenyl structure could serve as part of the fluorophore system. The binding of an analyte to the boronic acid group can alter the intramolecular charge transfer (ICT) or photoinduced electron transfer (PET) processes, which are common mechanisms for fluorescence modulation in sensors. For example, Alizarin Red S, a fluorescent dye, has been used in combination with phenylboronic acid (PBA) to create ensembles that can detect metal ions and anions through fluorescence quenching or enhancement.
Table 1: Potential Sensing Mechanisms for this compound
| Sensing Mechanism | Description | Potential Analyte |
|---|---|---|
| Fluorescence Modulation | Binding of a diol to the boronic acid group alters the electronic environment of the aromatic system, causing a change in fluorescence emission (intensity or wavelength). | Glucose, Fructose, Catecholamines |
| Colorimetric Change | Analyte binding leads to a shift in the absorption spectrum, resulting in a visible color change. This is often achieved by using indicator dyes that are displaced upon analyte binding. | Saccharides, Metal Ions |
Development of Bio-Inspired Recognition Elements
The development of bio-inspired sensors seeks to mimic the high sensitivity and selectivity of biological recognition events, such as enzyme-substrate interactions. Boronic acids are ideal for this purpose because their interaction with diols is specific and occurs under physiological conditions. By incorporating boronic acid into more complex molecular architectures, researchers can create synthetic receptors with tailored binding pockets that enhance selectivity for specific analytes.
A strategy to improve sensor sensitivity and selectivity involves a two-step sensing process inspired by enzyme catalysis. In this approach, the boronic acid first binds to the target biomolecule, which then facilitates a secondary reaction that produces a fluorescent signal. This bio-inspired method has been successfully used to create highly sensitive probes for complex molecules like reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). The this compound structure could be integrated into such systems, where the methoxybenzamido portion can be modified to fine-tune binding affinity and specificity.
Integration into Functional Materials with Tailored Properties
The reversible nature of the boronic acid-diol bond makes it a powerful tool for creating "smart" materials that can respond to specific chemical stimuli. These materials have applications ranging from drug delivery to tissue engineering.
Fabrication of Stimuli-Responsive Polymers and Gels
Phenylboronic acid-containing polymers are a unique class of stimuli-responsive materials because they can react with diols to form boronate esters, which are sensitive to changes in pH, sugar concentration, and the presence of reactive oxygen species (ROS). This property is widely used to create smart hydrogels for applications like self-regulated insulin (B600854) delivery.
Hydrogels functionalized with phenylboronic acid can swell or shrink in response to glucose concentrations. At high glucose levels, the formation of boronate esters with glucose molecules increases the charge density within the polymer network, leading to swelling and the release of an encapsulated drug like insulin. The this compound molecule could be polymerized into such hydrogel networks. The methoxybenzamido group might influence the polymer's hydrophilicity and mechanical properties.
Table 2: Stimuli-Responsive Behavior of Boronic Acid-Functionalized Gels
| Stimulus | Mechanism of Response | Potential Application |
|---|---|---|
| Glucose | Competitive binding of glucose displaces crosslinks, causing the gel to swell or dissolve. | Self-regulating insulin delivery systems. |
| pH | The equilibrium between the neutral boronic acid and the anionic boronate form is pH-dependent, affecting gel properties. | pH-sensitive drug release. |
| Reactive Oxygen Species (ROS) | The carbon-boron bond can be cleaved by ROS like hydrogen peroxide, leading to gel degradation. | Targeted drug delivery to inflamed or cancerous tissues. |
Functionalization of Nanostructures for Specific Applications
Boronic acid-modified nanomaterials are of great interest for biomedical applications due to their biocompatibility and the reversible interaction with diol-containing molecules. Nanoparticles functionalized with phenylboronic acid can be used for targeted drug delivery, biosensing, and bioimaging.
For instance, magnetic nanoparticles (Fe₃O₄) functionalized with phenylboronic acid have been developed for the selective enrichment of saccharides from complex biological samples for analysis. Phenylboronic acid-modified nanoparticles are also explored for cancer treatment, as they can target sialic acid residues that are overexpressed on the surface of many cancer cells. The incorporation of this compound onto nanostructures could enhance targeting specificity and drug-loading capacity due to the additional functional groups.
Bioconjugation Strategies Leveraging Reversible Covalent Bonding
Bioconjugation is the process of linking molecules, such as drugs or imaging agents, to biomolecules like proteins or antibodies. The reversible covalent bonding of boronic acids provides a powerful strategy for creating stable yet reversible bioconjugates. This "dynamic covalent chemistry" allows for the assembly and disassembly of complex biological structures under specific conditions.
The reaction between boronic acids and diols on glycoproteins or other biomolecules can be used to form conjugates under mild, physiological conditions. Furthermore, boronic acids can be used in tandem with other chemical reactions to create dual-functional reagents for more complex bioconjugation strategies. For example, molecules containing two different boronic acid groups can be used for sequential cross-coupling reactions to prepare sophisticated bioconjugates like protein-protein conjugates. The structure of this compound is well-suited for such applications, where the boronic acid provides the reversible linkage and the amide group could be used as a handle for further chemical modification.
Design of Bioconjugates for Targeted Molecular Delivery
The design of bioconjugates for targeted molecular delivery hinges on the principle of selectively directing a therapeutic or imaging agent to a specific biological site, thereby increasing efficacy and reducing off-target effects. Phenylboronic acid derivatives are particularly valuable as targeting ligands due to their affinity for sialic acid residues, which are often overexpressed on the surface of cancer cells. japsonline.comrsc.orgnih.gov The compound this compound serves as an excellent scaffold for such designs.
The core structure is derived from 3-aminophenylboronic acid (3-APBA), where the amino group provides a convenient handle for conjugation. acs.org In this compound, this amino group has formed a stable amide bond with 4-methoxybenzoic acid. This benzamido linkage can be part of a larger linker system used to attach the boronic acid targeting moiety to a range of molecular payloads, including:
Polymeric Nanoparticles: The boronic acid can be conjugated to biocompatible polymers like chitosan (B1678972) or Pluronic to form nanoparticles. japsonline.comresearchgate.net These nanoparticles can encapsulate hydrophobic drugs (e.g., doxorubicin), protecting them in circulation and releasing them at the target site. japsonline.comjapsonline.com
Proteins and Antibodies: By modifying proteins with this boronic acid derivative, their affinity for glycosylated cell surfaces can be enhanced, effectively creating artificial lectins for targeted cell recognition. acs.org
Imaging Agents: Fluorophores or contrast agents can be attached, allowing for targeted imaging of tissues with high sialic acid expression.
The targeting strategy relies on the interaction between the boronic acid group and the cis-diol functionalities on sialic acid residues of cell-surface glycoproteins. nih.gov This interaction facilitates the accumulation of the bioconjugate at the tumor site, enhancing cellular uptake and therapeutic effect. japsonline.com The design allows for multivalency—attaching multiple boronic acid units to a single nanoparticle or polymer—which can significantly increase the avidity and specificity of binding to the target cells.
| Boronic Acid Derivative | Payload / Carrier | Target Biomolecule | Application | Reference |
|---|---|---|---|---|
| 3-Aminophenylboronic acid (3-APBA) | Chitosan, Pluronic F127 | Sialic Acid / Glucose | Tumor-targeted drug delivery, glucose-responsive insulin delivery | japsonline.comjapsonline.com |
| 3-Carboxyphenylboronic acid (3-CPBA) | Carboxymethyl Chitosan Nanoparticles | Sialic Acid | Tumor-targeted delivery of doxorubicin | japsonline.comjapsonline.com |
| This compound | Polymeric Micelles, Liposomes | Sialic Acid | (Proposed) Targeted cancer therapy and imaging | N/A |
| 4-Carboxyphenylboronic acid (4-CPBA) | Chitosan | Urothelial Glycans | Prolonging drug residence time in the bladder for cancer treatment | japsonline.com |
Mechanisms of Boronic Acid-Based Bioconjugation
The utility of this compound in bioconjugation stems from the versatile reactivity of the boronic acid moiety. Several distinct mechanisms can be employed to link it to biomolecules or build larger constructs.
The most prominent mechanism is the formation of reversible boronate esters with 1,2- or 1,3-diols. sigmaaldrich.com Boronic acids exist in a pH-dependent equilibrium between a neutral, trigonal planar sp² hybridized state and an anionic, tetrahedral sp³ hybridized state. The anionic tetrahedral form binds much more strongly to diols. nih.gov This property is exploited for:
Targeting: Binding to cell surface glycans like sialic acid, which is reversible and allows for dynamic interaction at the cell surface. acs.org
Stimuli-Responsive Systems: The pH sensitivity of the boronate ester bond allows for the design of drug delivery systems that release their payload in the acidic tumor microenvironment, where the ester bond is less stable. nih.gov
Beyond reversible diol binding, boronic acids can participate in more permanent conjugation chemistries:
Complexation with Salicylhydroxamic Acid (SHA): Phenylboronic acids form a highly stable complex with SHA derivatives, exhibiting rapid formation kinetics and high stability at physiological pH. mpg.de This interaction can be used to immobilize proteins or assemble molecular architectures in a "click-like" fashion. nih.gov
Metal-Catalyzed Cross-Coupling: The boronic acid group can serve as a reactant in transition metal-catalyzed reactions, such as those mediated by nickel (II) or copper (II), to form stable bonds with specific amino acid residues like cysteine. rice.edu This allows for the site-specific, irreversible labeling of proteins.
| Mechanism | Reactant Partner | Bond Type | Key Features | Reference |
|---|---|---|---|---|
| Boronate Ester Formation | cis-Diols (e.g., in sialic acid, glucose, RNA) | Reversible Covalent | pH-dependent, dynamic, used for targeting and sensing | nih.govnih.gov |
| Complexation | Salicylhydroxamic acid (SHA) | Reversible Covalent (highly stable) | Fast kinetics, high stability at neutral pH, used for immobilization | mpg.denih.gov |
| Iminoboronate Formation | Primary amines (with ortho-carbonyl PBAs) | Reversible Covalent | Accelerated kinetics compared to simple imine formation | nih.gov |
| Ni(II)-Mediated Arylation | Cysteine thiols | Irreversible Covalent | Site-specific protein modification | rice.edu |
Strategies for Enhancing Oxidative Stability in Complex Environments
A significant challenge for the in vivo application of boronic acids, including this compound, is their susceptibility to oxidative deboronation. digitellinc.com In biological environments rich in reactive oxygen species (ROS), the carbon-boron bond can be cleaved, converting the boronic acid to a phenol (B47542) and boric acid, thereby abolishing its targeting function. nih.govnih.gov Consequently, significant research has focused on strategies to enhance the oxidative stability of the boronic acid moiety.
The primary mechanism of oxidation involves the attack of a nucleophilic oxidant (like hydrogen peroxide) on the empty p-orbital of the boron atom. nih.gov Strategies to mitigate this focus on reducing the electron density at the boron center or sterically hindering this attack.
Intramolecular Coordination: A highly effective strategy is to form a stable intramolecular dative bond to the boron atom, which protects it from external nucleophilic attack. This is achieved by introducing a pendant ligand group that can coordinate with the boron. The most successful examples include:
Benzoxaboroles: These are cyclic boronate esters that show improved stability and have been used in FDA-approved drugs.
Boralactones: The formation of an intramolecular ester with a neighboring carboxylic acid group (an oxaborolone) has been shown to increase oxidative stability by up to 10,000-fold compared to simple phenylboronic acid. nih.govpnas.org This dramatic increase in stability is due to stereoelectronic constraints imposed by the ring structure, which diminish the stabilization of the transition state during the oxidation reaction. nih.govpnas.org This strategy represents a promising path for creating robust bioconjugates for in vivo use.
Applying this strategy to this compound would involve synthesizing an analogue with an additional carboxylic acid group positioned ortho to the boronic acid, which would spontaneously cyclize to form the highly stable boralactone structure.
| Compound Type | Structural Feature | Relative Oxidative Stability | Mechanism of Stabilization | Reference |
|---|---|---|---|---|
| Phenylboronic acid (PBA) | Unsubstituted | Baseline (Low) | N/A | digitellinc.comnih.gov |
| Cyclic Boronate Esters | Intramolecular ester (e.g., benzoxaborole) | Modest Increase | Modest reduction in electron density at boron | digitellinc.com |
| Boralactones (Oxaborolones) | Intramolecular coordination with a carboxyl group | High (up to 10,000x increase) | Stereoelectronic constraints destabilize the oxidation transition state | nih.govpnas.org |
Q & A
Basic: What are the established synthetic routes for [3-(4-Methoxybenzamido)phenyl]boronic acid, and how is its structural integrity validated?
Methodological Answer:
The synthesis typically involves coupling 4-methoxybenzamide to a phenylboronic acid scaffold via amide bond formation. A common approach includes:
- Step 1: Suzuki-Miyaura cross-coupling to introduce the boronic acid group to the phenyl ring, using palladium catalysts (e.g., Pd(PPh₃)₄) and a boronate ester precursor .
- Step 2: Subsequent functionalization with 4-methoxybenzamide using carbodiimide coupling agents (e.g., EDC/HOBt) under inert conditions .
Characterization: - NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of methoxy (-OCH₃), amide (-CONH-), and boronic acid (-B(OH)₂) groups.
- LC-MS/MS: Quantifies purity and detects trace impurities (e.g., residual catalysts), with method validation ensuring %RSD <10% for reproducibility .
Advanced: How does this compound modulate tubulin polymerization, and what mechanistic insights exist?
Methodological Answer:
Similar boronic acid derivatives (e.g., 13c in ) inhibit tubulin polymerization by binding to the colchicine site, disrupting microtubule dynamics. Key steps:
- Biological Assays: Measure IC₅₀ values via cell proliferation assays (e.g., Jurkat cells) and tubulin polymerization inhibition (IC₅₀ ~21–22 μM) .
- Apoptosis Induction: Flow cytometry (FACScan) detects apoptotic markers (e.g., phosphatidylserine exposure) after 8-hour incubation at >10⁻⁸ M .
- Structural Insights: The methoxy group enhances hydrophobic interactions with tubulin, while the boronic acid forms hydrogen bonds with β-tubulin residues .
Advanced: What analytical strategies ensure reliable quantification of this compound in complex matrices (e.g., serum)?
Methodological Answer:
- LC-MS/MS with Isotopic Labeling: Use deuterated internal standards (e.g., d₆-boronic acid) to correct matrix effects.
- Validation Parameters:
Basic: How does pH influence the binding affinity of this compound to carbohydrate targets (e.g., sialic acid)?
Methodological Answer:
- Equilibrium Binding Studies: Conduct ¹¹B NMR titrations to monitor boronic acid-diol complexation.
- pH Dependency: At physiological pH (7.4), trigonal boronate esters form with Neu5Ac (sialic acid), stabilized by intramolecular B–N coordination (log K = 3.4–37.6) .
- Competitive Assays: Compare binding constants (K) with glucose/mannose using fluorescence quenching (e.g., anthracene-based PET sensors) .
Advanced: Can this compound act as a catalyst in organic synthesis (e.g., amide bond formation)?
Methodological Answer:
- Boronic Acid Catalysis (BAC): Exploit its ability to activate carboxylic acids via transient boronate intermediates.
- Substrate Scope: Test with unsaturated carboxylic acids (e.g., cinnamic acid) for conjugate additions .
Advanced: How do structural modifications (e.g., methoxy vs. hydroxy groups) impact biological or catalytic activity?
Methodological Answer:
- Comparative SAR Studies: Synthesize analogs (e.g., replacing methoxy with hydroxy) and evaluate:
- Computational Modeling: DFT calculations predict electron-donating effects of methoxy vs. hydroxy on boronic acid Lewis acidity .
Advanced: How should researchers address variability in analytical data (e.g., %RSD discrepancies)?
Methodological Answer:
- Root-Cause Analysis: For high %RSD (e.g., 8.2% in ), optimize:
- Method Robustness: Validate across multiple labs using standardized protocols (e.g., ICH Q2(R1)).
Basic: What storage conditions prevent degradation of this compound?
Methodological Answer:
- Stability Studies: Accelerated degradation tests (40°C/75% RH) show boronic acids degrade via hydrolysis of the B–C bond.
- Optimal Storage:
- Temperature: -20°C in amber vials to prevent photolysis.
- Humidity Control: Desiccants (e.g., silica gel) maintain anhydrous conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
